molecular formula C8H4F4O2 B3067980 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid CAS No. 208259-48-7

2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid

Cat. No. B3067980
CAS RN: 208259-48-7
M. Wt: 208.11 g/mol
InChI Key: VOJLCUOUDHMLKY-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid (DFDFA) is a difluorinated carboxylic acid that has been used in a variety of scientific research applications. It is a colorless, odorless, hygroscopic solid with a molecular weight of 220.12 g/mol. It is a versatile reagent that has been used in organic synthesis, drug design, and as a model compound for studying the structure and function of proteins. DFDFA has a wide range of applications in scientific research due to its unique properties, such as its high solubility in both aqueous and organic solvents, its low toxicity, and its ability to form stable complexes with metal ions.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Pseudopeptides : 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, a related compound, has been utilized in the Ugi reaction for synthesizing various difluorinated pseudopeptides (Gouge, Jubault, & Quirion, 2004).
  • Facile Synthesis of Difluoropyrrolidine : 2-Chloro-2,2-difluoroacetic acid, a similar compound, is used in a multi-step synthesis process to create 3,3-difluoropyrrolidine hydrochloride, an important synthon for biologically active compounds (Wei, Makowski, & Rutherford, 2012).

Chemical Reactions and Properties

  • Radical Reactions : Alkyl 2-Bromo-2,2-difluoroacetates, closely related to 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid, have been involved in radical reactions with vinyl ethers for synthesizing difluorinated compounds (Kondratov et al., 2015).
  • Electrochemical Behavior : Studies on the electrochemical reduction of compounds like difluoroacetic acid at a mercury cathode provide insights into the reactivity and properties of fluorinated carboxylic acids (Inesi & Rampazzo, 1974).

Applications in Organic Synthesis

  • Hydroamination Kinetics : Trifluoroacetic acid-catalyzed reactions involving compounds similar to 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid are used for forming various organic structures, providing valuable insights into hydroamination kinetics (Swartz & Odom, 2006).
  • Hydrodifluoromethylation of Alkenes : Difluoroacetic acid has been utilized for the hydrodifluoromethylation of alkenes, a process relevant to the utilization of difluorinated compounds in medicinal chemistry (Meyer et al., 2019).

properties

IUPAC Name

2-(3,5-difluorophenyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-5-1-4(2-6(10)3-5)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJLCUOUDHMLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286912
Record name α,α,3,5-Tetrafluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208259-48-7
Record name α,α,3,5-Tetrafluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208259-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,3,5-Tetrafluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 3,5-difluorophenyl-α,α-difluoroacetate (from Example D24 below; 1 molar eq.) in 50% aqueous ethanol was treated with lithium hydroxide (1.5 molar eq.). The solution was stirred for 3 hours at ambient temperature then concentrated via rotary evaporation. The residue was taken up in water; a small amount of I N NaOH was added to make basic. The aqueous mixture was extracted with ether. The aqueous layer was acidified to pH 3 with 1 N HCl. The acid was extracted thrice with methylene chloride. The combined methylene chloride extracts were dried over Na2SO4, filtered, and concentrated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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